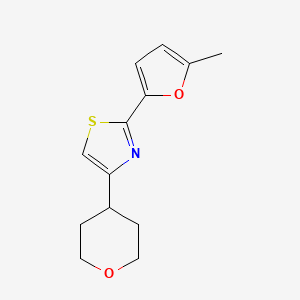![molecular formula C16H17F2NO2S B7633259 4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline is a chemical compound that is widely used in scientific research. It is a member of the aniline family of compounds, which are organic chemicals that contain a phenyl group attached to an amino group. This compound is also known by its chemical name, FMMA, and has several important applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of FMMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, FMMA has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have important physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMMA are still being studied, but it is believed to have several important effects on the body. It has been shown to have anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects. Additionally, FMMA has been shown to have an effect on the immune system, and may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using FMMA in laboratory experiments is its relatively simple synthesis method. Additionally, FMMA has been shown to be a highly selective inhibitor of certain enzymes and receptors, making it a valuable tool for studying the structure and function of these proteins. However, one limitation of using FMMA is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving FMMA. One area of interest is the development of new drugs based on the structure of FMMA. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other proteins that it may interact with. Finally, the potential use of FMMA in the treatment of autoimmune diseases and other conditions is an area of ongoing research.
Méthodes De Synthèse
The synthesis of FMMA involves several steps, starting with the reaction of 4-fluoroaniline with 5-fluoro-2-methylbenzyl chloride. This reaction yields a compound that is then treated with methylsulfonyl chloride to form the final product, FMMA. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
FMMA has several important applications in scientific research, particularly in the field of medicinal chemistry. One of the primary uses of this compound is as a tool for studying the structure and function of proteins. It has been shown to bind to several important proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Propriétés
IUPAC Name |
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-3-4-14(17)7-12(11)9-19-16-6-5-15(18)8-13(16)10-22(2,20)21/h3-8,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLHKOSLULLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2=C(C=C(C=C2)F)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)


![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)